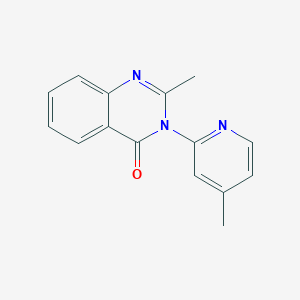![molecular formula C15H15N5O B292949 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B292949.png)
5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile, also known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPC is a pyrazole-based compound that has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific proteins and enzymes in the body. 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the development of Alzheimer's disease and Parkinson's disease, respectively. 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has also been found to inhibit the activity of certain proteins, such as p53 and NF-kappaB, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has been found to protect neurons from oxidative stress and neurotoxicity, which are associated with the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The use of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile in lab experiments has several advantages, including its high potency, specificity, and selectivity for certain enzymes and proteins. 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile is also stable under various conditions, making it suitable for use in a wide range of experiments. However, the use of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile in lab experiments also has limitations, including its potential toxicity and the need for further optimization of its synthesis method.
Future Directions
There are several future directions for the study of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile, including the optimization of its synthesis method to produce higher yields of the compound. Further studies are needed to investigate the potential use of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The development of new derivatives of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile with improved properties is also an area of future research. Additionally, the use of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile as a fluorescent probe for the detection of metal ions has potential applications in various fields, including environmental monitoring and biomedical imaging.
Synthesis Methods
The synthesis of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile involves the reaction between 4-morpholinylbenzaldehyde and ethyl cyanoacetate in the presence of ammonium acetate. This reaction leads to the formation of the intermediate compound, which is then treated with hydrazine hydrate to obtain the final product, 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile. The synthesis method of 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has been optimized to produce high yields of the compound, which is essential for its use in scientific research.
Scientific Research Applications
5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the formation of amyloid-beta plaques and alpha-synuclein aggregates, respectively. 5-[(4-morpholinylmethylene)amino]-1-phenyl-1H-pyrazole-4-carbonitrile has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
Molecular Formula |
C15H15N5O |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
5-[(E)-morpholin-4-ylmethylideneamino]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C15H15N5O/c16-10-13-11-18-20(14-4-2-1-3-5-14)15(13)17-12-19-6-8-21-9-7-19/h1-5,11-12H,6-9H2/b17-12+ |
InChI Key |
JNKAEZHVEALICS-SFQUDFHCSA-N |
Isomeric SMILES |
C1COCCN1/C=N/C2=C(C=NN2C3=CC=CC=C3)C#N |
SMILES |
C1COCCN1C=NC2=C(C=NN2C3=CC=CC=C3)C#N |
Canonical SMILES |
C1COCCN1C=NC2=C(C=NN2C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B292866.png)

![16-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile](/img/structure/B292873.png)
![1-[(4-Chlorobenzyl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292874.png)
![1-(1H-benzimidazol-2-ylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292875.png)
![11-oxo-5-(2-oxo-2-phenylethyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292876.png)
![Ethyl 2-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-3-oxobutanoate](/img/structure/B292879.png)
![1-[(9-Methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-yl)thio]acetone](/img/structure/B292880.png)
![9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B292881.png)
![11-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-13-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292882.png)
![1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B292884.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(thien-2-yl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292890.png)
![1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B292891.png)
![N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide](/img/structure/B292892.png)